![molecular formula C7H13NO2 B2492604 (S)-2-methylpiperidine-2-carboxylic acid CAS No. 89115-95-7](/img/structure/B2492604.png)
(S)-2-methylpiperidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to (S)-2-methylpiperidine-2-carboxylic acid involves complex organic reactions, highlighting the versatility of piperidine derivatives. For instance, the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates the incorporation of piperidine derivatives into peptides using Fmoc chemistry and solid-phase synthesis, indicating the compound's utility in peptide research (Martin et al., 2001).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior. Studies on the molecular structure and dynamics of related compounds, like 2-aminopyridine-3-carboxylic acid, using X-ray diffraction and other spectroscopic methods, provide insights into the structural characteristics that influence their reactivity and interactions (Pawlukojć et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are key to exploring their functional capabilities. The compound's reactions, such as its role in the synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine, highlight its potential as a building block in creating biologically active compounds with specific properties (Mitchell, 2010).
Scientific Research Applications
Material Science and Biochemistry Applications
The derivative of (S)-2-methylpiperidine-2-carboxylic acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has shown significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in biochemical applications (Toniolo, Crisma, & Formaggio, 1998).
Chemical Equilibrium and Speciation Analysis
Research on the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) in aqueous solutions with CO2, using quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, has provided new insights into chemical equilibrium and speciation. This study contributes to understanding the formation constants and predominant conformations of carbamates, important for numerous chemical applications (Mcgregor et al., 2018).
Molecular Structure Analysis
The molecular structure of N-methylpiperidine betaine complex with hydroiodic acid provides a deeper understanding of crystallography and molecular interactions. Such studies are crucial for advancing knowledge in crystal engineering and molecular design (Dega-Szafran et al., 2004).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, using this compound derivatives, marks a significant advancement in green chemistry. It provides an eco-friendly and efficient pathway for synthesizing valuable chemical compounds (Feng et al., 2010).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of 2-methylpiperidine have been synthesized and evaluated for their antibacterial properties, demonstrating the potential of this compound in developing new antimicrobial agents (Aziz-ur-Rehman et al., 2017).
Peptide Synthesis
This compound derivatives have been used in the synthesis of C-terminal thioester peptides, showcasing their importance in peptide chemistry and potential applications in drug development (Liu & Mayer, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(S)-2-methylpiperidine-2-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .
properties
IUPAC Name |
(2S)-2-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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